molecular formula C6H4INO3 B3065757 5-Hydroxy-6-iodopyridine-2-carboxylic acid CAS No. 60728-70-3

5-Hydroxy-6-iodopyridine-2-carboxylic acid

Cat. No.: B3065757
CAS No.: 60728-70-3
M. Wt: 265.01 g/mol
InChI Key: XFCLVVRAEPZKNU-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Carboxylic Acid Chemistry

5-Hydroxy-6-iodopyridine-2-carboxylic acid is a member of the halogenated pyridine carboxylic acid family. Pyridine itself is a basic heterocyclic organic compound, structurally related to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. wikipedia.org This nitrogen atom makes the pyridine ring electron-deficient, which influences its chemical reactivity. pharmaguideline.com

The presence of functional groups—a hydroxyl (-OH) group, an iodine (-I) atom, and a carboxylic acid (-COOH) group—on the pyridine ring of this compound imparts a unique set of properties. Halogen substituents, in general, have a significant impact on the structure and intermolecular interactions of pyridine derivatives. nih.gov The influence of the halogen atom often increases in the order of chlorine < bromine < iodine. nih.gov The carboxylic acid group adds polarity and the ability to coordinate with metal ions, a useful property in various chemical applications, including enzyme inhibition. nih.gov

Halogenation is a fundamental method for synthesizing organic halides from carboxylic acids. acs.org The process known as halodecarboxylation involves the cleavage of a carbon-carbon bond and the introduction of a halogen. acs.org The specific positioning of the iodo, hydroxyl, and carboxylic acid groups on the pyridine scaffold creates a molecule with potential for diverse chemical transformations and applications.

Significance in Contemporary Organic Synthesis Research and Methodologies

Substituted pyridines are vital scaffolds in drug design and medicinal chemistry. nih.govnih.gov The pyridine ring is a common feature in many commercially available pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The ability to easily substitute the pyridine ring at various positions allows for the fine-tuning of a molecule's biological activity and physicochemical properties, such as metabolic stability, permeability, and potency. nih.govnih.gov

Pyridine carboxylic acids, in particular, are versatile building blocks. nih.gov For instance, 5-Hydroxypyridine-2-carboxylic acid is noted as a useful intermediate in the synthesis of pharmaceuticals and agrochemicals, serving as a precursor for herbicides and fungicides. chemimpex.com The presence of a halogen, like the iodine in this compound, provides a reactive site for further chemical modifications, such as cross-coupling reactions, which are fundamental in modern organic synthesis. Halogenated heterocycles are considered important chemical building blocks. sigmaaldrich.com While direct research findings on the specific applications of this compound are specialized, its structure suggests its utility as an intermediate in creating more complex, biologically active molecules. Pyridine-2-carboxylic acid itself has been used as an efficient catalyst in multi-component reactions for synthesizing other complex heterocyclic systems. rsc.org

Historical Development of Research on Substituted Pyridine Systems

The history of pyridine research dates back to the 19th century. The pyridine scaffold was first isolated from the alkaloid picoline in 1846. nih.gov However, its chemical structure, analogous to benzene with a nitrogen atom replacing a methine group, was only proposed later by Wilhelm Körner (1869) and James Dewar (1871) and subsequently confirmed experimentally. wikipedia.org The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine from acetylene (B1199291) and hydrogen cyanide. wikipedia.org

A major breakthrough in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. wikipedia.org This method typically involves a reaction between a β-keto acid, an aldehyde, and ammonia. wikipedia.org Over the years, numerous other methods have been developed to create substituted pyridines, reflecting the enduring importance of this class of compounds. pharmaguideline.comorganic-chemistry.org These synthetic advancements have paved the way for the preparation of a vast array of functionalized pyridines, including complex molecules like this compound, enabling their study and application in various fields of science.

Chemical Data

The following table summarizes key chemical identifiers and properties for this compound and related compounds discussed in this article.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound59288-39-0C6H4INO3265.01
Pyridine110-86-1C5H5N79.102
Picolinic acid (Pyridine-2-carboxylic acid)98-98-6C6H5NO2123.111
5-Hydroxypyridine-2-carboxylic acid15069-92-8C6H5NO3139.1
6-Iodo-pyridine-2-carboxylic acid55044-68-3C6H4INO2249.01
5-Iodopyridine-2-carboxylic acid32046-43-8C6H4INO2249.01

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6-iodopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLVVRAEPZKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484416
Record name 5-Hydroxy-6-iodopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60728-70-3
Record name 5-Hydroxy-6-iodopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Hydroxy 6 Iodopyridine 2 Carboxylic Acid and Analogues

Strategies for Regioselective Functionalization of the Pyridine (B92270) Core

The assembly of the target compound hinges on the successful and regioselective introduction of three distinct functional groups—a hydroxyl group, an iodine atom, and a carboxylic acid—onto the pyridine ring. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, necessitate careful selection of synthetic strategies to achieve the desired substitution pattern.

Introduction of Hydroxyl Groups onto Pyridine Rings

The placement of a hydroxyl group on the pyridine ring can be achieved through several methods, with the choice of strategy often depending on the desired position and the other substituents present. One common approach involves the use of pyridine N-oxides. For instance, the photochemical valence isomerization of pyridine N-oxides has been demonstrated as an effective method for the C3-selective hydroxylation of pyridines. nih.govorganic-chemistry.org This metal-free transformation offers operational simplicity and is compatible with a diverse array of functional groups. nih.govorganic-chemistry.org

Another strategy involves enzymatic hydroxylation. For example, certain bacterial strains can regioselectively hydroxylate pyridine carboxylic acids at the C2 position. researchgate.net While not directly applicable to the C5 position of the target molecule, this highlights the potential of biocatalysis in achieving specific hydroxylations. A more classical approach that could be adapted is the Elbs persulfate oxidation, which has been used to introduce a hydroxyl group at the 6-position of 3-hydroxypicolinic acid in a two-step synthesis of 3,6-dihydroxypicolinic acid. nih.gov This method proceeds via a sulfate (B86663) ester intermediate which is subsequently hydrolyzed. nih.gov

MethodPosition of HydroxylationKey Features
Photochemical Isomerization of Pyridine N-OxidesC3Metal-free, operationally simple, broad functional group compatibility. nih.govorganic-chemistry.org
Enzymatic HydroxylationC2High regioselectivity, environmentally friendly. researchgate.net
Elbs Persulfate OxidationC6 (on 3-hydroxypyridine)Two-step process via a sulfate ester intermediate. nih.gov

Methodologies for Direct and Indirect Iodination of Pyridine Systems

The introduction of an iodine atom onto the pyridine ring can be accomplished through either direct C-H iodination or indirect methods involving pre-functionalized substrates. Direct iodination of hydroxypyridines can be achieved under mild conditions in a one-pot, high-yielding process. researchgate.netorganic-chemistry.org The regioselectivity of such electrophilic aromatic substitutions is governed by the directing effects of the existing substituents on the pyridine ring. For hydroxypyridines, the hydroxyl group is a strong activating and ortho-, para-directing group.

Various iodinating agents can be employed, including molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). organic-chemistry.orglibretexts.org Radical-based C-H iodination protocols have also been developed for pyridines, which can lead to C3 and C5 iodination. rsc.org For the synthesis of the target molecule, achieving iodination specifically at the C6 position, ortho to the hydroxyl group at C5, is a key challenge that depends heavily on the directing effects of both the hydroxyl and the carboxylic acid groups.

Indirect methods, such as the Sandmeyer reaction, offer an alternative route. This involves the conversion of an amino group to a diazonium salt, which is then displaced by iodide. nih.gov This would require the synthesis of the corresponding 6-amino-5-hydroxypyridine-2-carboxylic acid precursor.

Iodination MethodReagentsKey Features
Direct C-H IodinationI₂, oxidizing agent (e.g., H₂O₂, CuCl₂)Subject to directing effects of existing substituents. researchgate.netorganic-chemistry.orglibretexts.org
Radical C-H IodinationRadical initiatorCan provide different regioselectivity (e.g., C3, C5). rsc.org
Using N-Iodosuccinimide (NIS)NIS, acid catalystMild conditions, good yields for activated rings. organic-chemistry.org
Sandmeyer ReactionNaNO₂, HCl, KIRequires an amino precursor. nih.gov

Approaches for Carboxylic Acid Introduction at the C-2 Position

Introducing a carboxylic acid group at the C-2 position of the pyridine ring, also known as the picolinic acid moiety, can be achieved through several synthetic routes. A common industrial method involves the oxidation of a 2-methyl group (α-picoline). researchgate.net This transformation can be carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Alternatively, carboxylation can be achieved by the reaction of an organometallic pyridine derivative with carbon dioxide. For instance, a bromo- or iodopyridine can be converted to a Grignard or organolithium reagent, which then reacts with CO₂ to form the corresponding carboxylic acid. Recent advancements have also enabled the direct C-H carboxylation of pyridines using CO₂ through electrochemical methods, offering a more atom-economical approach. umsl.edu The regioselectivity of these electrochemical carboxylations can sometimes be controlled by the reaction setup. umsl.edu

Carboxylation MethodStarting MaterialKey Features
Oxidation of 2-Methylpyridine2-MethylpyridineUtilizes strong oxidizing agents. researchgate.net
Organometallic Route2-HalopyridineInvolves formation of a Grignard or organolithium reagent followed by reaction with CO₂.
Electrochemical C-H CarboxylationPyridineDirect functionalization, can offer tunable regioselectivity. umsl.edu

Convergent and Divergent Synthesis Pathways

The construction of a polysubstituted pyridine like 5-Hydroxy-6-iodopyridine-2-carboxylic acid can be approached through either a convergent or a divergent synthetic strategy.

Sequential Functionalization Approaches

A divergent, or sequential, approach involves the stepwise introduction of the functional groups onto a pyridine or a simple pyridine derivative. The order of these functionalization steps is critical to the success of the synthesis, as the directing effects of the introduced substituents will influence the regioselectivity of subsequent reactions.

For the target molecule, a plausible sequential pathway could involve:

Carboxylation: Starting with a suitable pyridine derivative to first install the carboxylic acid at the 2-position, forming a picolinic acid derivative.

Hydroxylation: Introduction of the hydroxyl group at the 5-position.

Iodination: Finally, regioselective iodination at the 6-position, directed by the existing hydroxyl and carboxyl groups.

Alternatively, the synthesis could commence with a pre-hydroxylated pyridine, followed by carboxylation and then iodination. The feasibility of each step and the potential for competing side reactions must be carefully considered when designing the synthetic sequence.

Fragment Coupling Strategies

A convergent synthesis strategy involves the coupling of pre-functionalized fragments to assemble the final pyridine ring. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule. For substituted pyridines, this could involve a Hantzsch-type synthesis or related multi-component reactions where acyclic precursors are condensed to form the pyridine ring with the desired substituents already in place. google.com For example, a β-enamine carbonyl compound could be coupled with a C1 unit to form the pyridine core. google.com

Another convergent approach is the use of cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach functionalized side chains to a pre-formed pyridine ring. While not directly applicable to the introduction of the hydroxyl, iodo, and carboxyl groups themselves, these methods are invaluable for creating more complex analogues.

Optimization of Synthetic Reaction Conditions and Process Development

The optimization of reaction conditions is a critical step in the development of a robust and efficient synthesis. This section details modern approaches to achieving high yields and purity for this compound and related compounds.

Statistical Design of Experiments (DoE) is a powerful methodology for the systematic and efficient optimization of chemical reactions. By simultaneously varying multiple reaction parameters, DoE allows for the identification of optimal conditions and the understanding of interactions between different factors.

In the context of synthesizing this compound, a key step would be the regioselective iodination of a 5-hydroxypyridine-2-carboxylic acid precursor. A DoE approach could be employed to optimize this iodination step. A fractional factorial design, for example, could be used to screen for the most influential factors from a larger set of variables. Following the initial screening, a response surface methodology (RSM) like a central composite design could be utilized to precisely model the relationship between the key factors and the reaction yield and to identify the optimal set of conditions.

Hypothetical DoE for Iodination Optimization:

For the iodination of 5-hydroxypyridine-2-carboxylic acid, key variables could include:

Iodinating Agent: N-iodosuccinimide (NIS), iodine monochloride (ICl), etc.

Solvent: Acetonitrile (B52724), dichloromethane, acetic acid, etc.

Temperature: From room temperature to reflux.

Reaction Time: Ranging from a few hours to overnight.

Catalyst/Additive: Presence or absence of a catalyst, such as a Lewis acid.

A hypothetical experimental design and the resulting yields are presented in the interactive table below.

RunIodinating Agent (equiv.)Temperature (°C)Time (h)Yield (%)
1NIS (1.1)25465
2NIS (1.5)25472
3NIS (1.1)50485
4NIS (1.5)50491
5NIS (1.1)25870
6NIS (1.5)25878
7NIS (1.1)50888
8NIS (1.5)50895

This data is illustrative and intended to demonstrate the DoE approach.

By analyzing the data from such an experimental design, a mathematical model can be constructed to predict the yield at any given combination of the variables within the studied range. This allows for the precise identification of the optimal conditions for the synthesis of this compound.

The regioselective functionalization of pyridine rings is a significant challenge in synthetic chemistry. The choice of catalyst and ligand can play a crucial role in directing the reaction to the desired position and achieving high yields.

For the iodination of a 5-hydroxypyridine-2-carboxylic acid precursor, the directing effects of the existing hydroxyl and carboxylic acid groups are key. However, to enhance the selectivity for the 6-position, a carefully chosen catalyst system can be employed. While direct catalytic iodination of such a specific substrate is not widely reported, analogous reactions provide insights into potential catalyst systems. For instance, palladium-catalyzed C-H activation has been successfully used for the halogenation of various aromatic and heteroaromatic compounds.

A potential strategy for the synthesis of this compound could involve a palladium-catalyzed C-H iodination. The design of the ligand is critical in such a system. Ligands can influence the reactivity and selectivity of the metal center. For instance, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can be used to tune the electronic and steric properties of the palladium catalyst, thereby influencing the regioselectivity of the iodination.

Potential Catalyst and Ligand Combinations for Iodination:

Catalyst PrecursorLigandIodine SourcePotential Outcome
Pd(OAc)₂XPhosN-Iodosuccinimide (NIS)Enhanced reactivity and selectivity for C-H iodination.
PdCl₂(PPh₃)₂-I₂/oxidantClassical approach, may lack selectivity.
[Ir(cod)Cl]₂dtbpyNISIridium-catalyzed C-H borylation followed by iodination.

This table presents plausible catalyst systems based on analogous reactions.

Further research and screening of various metal-ligand combinations would be necessary to identify the optimal catalytic system for the selective synthesis of this compound.

Green Chemistry Principles in the Synthesis of Halogenated Pyridine Carboxylic Acids

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and enhance sustainability. The synthesis of halogenated pyridine carboxylic acids can be evaluated and improved using green chemistry metrics.

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Opting for less hazardous solvents and minimizing their use.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents.

To quantify the "greenness" of a synthetic route, various metrics can be employed. Some of the most common metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor (Environmental Factor).

Illustrative Green Chemistry Metrics for a Hypothetical Synthesis:

Consider a hypothetical two-step synthesis of this compound starting from 5-hydroxypyridine-2-carboxylic acid.

Step 1: Iodination 5-hydroxypyridine-2-carboxylic acid + NIS → this compound + succinimide

Step 2: Purification Work-up and isolation of the final product.

MetricFormulaIdeal ValueComment
Atom Economy (AE)(MW of product / Σ MW of reactants) x 100%100%Measures the efficiency of atom incorporation.
Reaction Mass Efficiency (RME)(Mass of product / Σ Mass of reactants) x 100%100%Takes into account reaction yield and stoichiometry.
E-FactorTotal waste (kg) / Product (kg)0Highlights the amount of waste produced.

By calculating these metrics for different synthetic routes, a more sustainable and environmentally friendly process can be selected and further optimized. For example, developing a catalytic iodination process would significantly improve the atom economy and reduce the E-factor compared to a stoichiometric reaction. The use of greener solvents or even solvent-free conditions, where possible, would also contribute to a more sustainable synthesis.

Chemical Reactivity and Transformation Pathways of 5 Hydroxy 6 Iodopyridine 2 Carboxylic Acid

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring's reactivity is heavily influenced by the substituents it bears. The nitrogen atom makes the ring electron-deficient compared to benzene (B151609), generally rendering it less susceptible to electrophilic attack and more prone to nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation. The ring nitrogen exerts a strong deactivating, electron-withdrawing effect, and its protonation under typical acidic reaction conditions further deactivates the ring. However, the substituents on 5-Hydroxy-6-iodopyridine-2-carboxylic acid modify this inherent reactivity. The hydroxyl group at C-5 is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-4 and C-6). The carboxylic acid at C-2 is deactivating and meta-directing (to C-4 and C-6). The iodine at C-6 is deactivating but ortho, para-directing (to C-3 and C-5).

Considering these combined effects:

Position C-3: Is para to the activating -OH group and meta to the deactivating -COOH group. It is also ortho to the directing iodo group.

Position C-4: Is ortho to the activating -OH group and meta to the deactivating -COOH group.

Activation of the pyridine ring can also be achieved by conversion to the corresponding pyridine-N-oxide. The N-oxide is significantly more reactive towards EAS, with the oxygen atom donating electron density into the ring, and typically directs substitution to the C-4 (para) position. rsc.orgyoutube.com

Reaction TypeTypical ReagentsPredicted RegioselectivityRationale
Nitration HNO₃ / H₂SO₄C-3 or C-4The directing effects of the -OH group compete with the deactivating effects of the -COOH group and pyridine nitrogen.
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃C-3 or C-4Similar to nitration, the outcome depends on the balance of activating and deactivating influences.
Sulfonation Fuming H₂SO₄C-3 or C-4Requires harsh conditions due to ring deactivation.
Friedel-Crafts R-Cl / AlCl₃ or RCOCl / AlCl₃UnlikelyThe pyridine nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation of the ring.

Nucleophilic Aromatic Substitution (NAS) at Halogenated Positions

The electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at a position activated by the ring nitrogen (ortho or para). bath.ac.uk In this compound, the iodine atom is at the C-6 position, which is ortho to the ring nitrogen. This placement, combined with iodine being an excellent leaving group, makes this position a prime site for nucleophilic attack.

A wide variety of nucleophiles can displace the iodide, providing a versatile pathway for introducing new functional groups. This reaction is a cornerstone for the elaboration of substituted pyridine scaffolds.

Nucleophile TypeExample ReagentProduct Type
O-Nucleophiles Sodium methoxide (B1231860) (NaOMe)6-methoxy derivative
Potassium phenoxide (PhOK)6-phenoxy derivative
N-Nucleophiles Ammonia (NH₃)6-amino derivative
Benzylamine (BnNH₂)6-(benzylamino) derivative
S-Nucleophiles Sodium thiomethoxide (NaSMe)6-(methylthio) derivative
C-Nucleophiles Cyanide (e.g., KCN)6-cyano derivative

Hydrogenation and Reduction Strategies for the Pyridine Ring

The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. However, the hydrogenation of pyridines can be challenging and often requires more forcing conditions than the reduction of benzene rings. researchgate.net The presence of the hydroxyl group can further complicate the reaction. google.com

Various catalytic systems have been developed for this transformation:

Heterogeneous Catalysis: Catalysts such as platinum oxide (PtO₂), rhodium-on-carbon (Rh/C), and palladium-on-carbon (Pd/C) are commonly used. researchgate.netresearchgate.net The reactions often require elevated pressures of hydrogen gas and may be conducted in acidic solvents like acetic acid to facilitate the reduction of the protonated pyridinium (B92312) species. researchgate.net A potential side reaction is hydrogenolysis of the C-I bond, which would lead to de-iodination.

Homogeneous Catalysis: Certain soluble transition-metal complexes, for instance those based on iridium or rhodium, can catalyze the hydrogenation of pyridines and their derivatives under milder conditions. nih.govliv.ac.uk These methods can sometimes offer greater functional group tolerance.

For hydroxypyridines specifically, a method involving hydrogenation over a platinum group metal in an anhydride (B1165640) solvent, followed by hydrolysis, has been shown to be effective. google.com

Catalyst SystemTypical ConditionsProductPotential Side Reactions
PtO₂ (Adams' catalyst) H₂ (50-70 bar), Acetic Acid5-Hydroxy-6-iodopiperidine-2-carboxylic acidDe-iodination
Rh/C H₂ (high pressure), various solvents5-Hydroxy-6-iodopiperidine-2-carboxylic acidDe-iodination
[Cp*RhCl₂]₂ / NaI HCOOH/Et₃N (Transfer Hydrogenation)Partially or fully reduced ringDe-iodination
Pd/C H₂ (low to high pressure)5-Hydroxypiperidine-2-carboxylic acidHigh likelihood of de-iodination

Transformations of the Carboxylic Acid Moiety at C-2

The carboxylic acid group at the C-2 position is a versatile handle for a variety of chemical transformations, most notably those involving nucleophilic acyl substitution. vanderbilt.edulibretexts.org

Amidation and Peptide Coupling Reactions

The conversion of the carboxylic acid to an amide is a fundamental transformation, often achieved by reacting the acid with an amine. Due to the low reactivity of carboxylic acids themselves, an activating agent is required. In the context of synthesizing complex molecules, a wide array of "peptide coupling reagents" have been developed to facilitate this reaction under mild conditions, minimizing side reactions. uni-kiel.de

The general process involves the activation of the carboxyl group by the coupling reagent to form a highly reactive intermediate (such as an active ester or symmetrical anhydride), which is then readily attacked by the amine nucleophile to form the amide bond. uniurb.it

Coupling Reagent ClassExample Reagent(s)Activating PrincipleCommon Additives
Carbodiimides EDC, DCCForms an O-acylisourea intermediate. peptide.comHOBt, HOAt (to suppress racemization and increase efficiency).
Phosphonium (B103445) Salts BOP, PyBOP, PyAOPForms a reactive phosphonium ester intermediate. peptide.comsigmaaldrich.comA tertiary base (e.g., DIPEA, NMM) is required.
Aminium/Uronium Salts HATU, HBTU, HCTUForms a highly reactive OAt or OBt active ester. sigmaaldrich.comacs.orgA tertiary base is required.
Other CDI (Carbonyldiimidazole)Forms a reactive acyl-imidazole intermediate.No additives typically needed.

The reaction would proceed by treating a solution of this compound and the desired amine with one of the coupling reagents listed above, typically in an aprotic solvent like DMF or DCM, and in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Esterification and Transesterification Procedures

Esterification is the conversion of a carboxylic acid to an ester, typically by reaction with an alcohol.

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., concentrated H₂SO₄ or TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product, water is often removed as it is formed, for example, by azeotropic distillation with a Dean-Stark apparatus. google.comgoogle.com For the title compound, the pyridine nitrogen would be protonated under these strongly acidic conditions.

Other Methods: Alternative methods that avoid strongly acidic conditions include reaction with an alkyl halide under basic conditions or using coupling reagents similar to those for amidation, but with an alcohol as the nucleophile. Using solid-supported acid catalysts like Dowex resins also provides a greener alternative to mineral acids. nih.gov

Transesterification, the conversion of one ester to another by reaction with a different alcohol, can be catalyzed by either acids or bases. rug.nl This would be relevant for converting an ester derivative of the title compound (e.g., the methyl ester) into a different ester (e.g., the ethyl ester).

MethodReagentsConditionsKey Features
Fischer Esterification Alcohol (serves as solvent), conc. H₂SO₄ (catalyst)Reflux, often with water removalEquilibrium process; simple and inexpensive for non-sensitive substrates. masterorganicchemistry.comkhanacademy.org
Alkyl Halide Alkylation K₂CO₃, Alkyl Iodide (e.g., MeI)Aprotic solvent (e.g., DMF)Proceeds via the carboxylate anion; avoids strong acid.
Coupling Reagent Mediated Alcohol, EDC, DMAP (catalyst)Aprotic solvent (e.g., DCM)Mild conditions, suitable for sensitive substrates.
Solid Acid Catalyst Alcohol, Dowex H+ resinRefluxHeterogeneous catalyst is easily removed by filtration. nih.gov

Decarboxylation Reactions and Mechanisms

Decarboxylation of this compound, a reaction involving the removal of a carboxyl group, can be achieved under specific conditions. While literature directly detailing the decarboxylation of this exact molecule is sparse, valuable insights can be drawn from studies on similar pyridone-3-carboxylic acid derivatives. For instance, research on functionalized 2-pyridone-3-carboxylic acids has demonstrated that decarboxylation can be effectively carried out using potassium carbonate in toluene (B28343) at reflux. nih.govresearchgate.net This suggests a potential pathway for the decarboxylation of this compound, likely proceeding through a mechanism facilitated by the base and high temperature.

The mechanism of decarboxylation for aromatic carboxylic acids can be influenced by the substituents on the aromatic ring. In some cases, the presence of certain functional groups can promote the reaction. nih.gov For this compound, the electron-donating hydroxyl group at the C-5 position and the electron-withdrawing iodine at the C-6 position may influence the electronic density of the pyridine ring and, consequently, the ease of carboxyl group removal. Generally, the process involves the formation of a carbanionic intermediate after the loss of carbon dioxide, which is then protonated to yield the final product. The stability of this intermediate is a key factor in determining the reaction rate.

Utilization as a Traceless Directing Group in C-H Functionalization

The carboxylic acid functional group in molecules like this compound can serve as a "traceless directing group" in C-H functionalization reactions. rsc.orgresearchgate.netsemanticscholar.org This strategy is a powerful tool in organic synthesis for achieving regioselective C-H bond activation. rsc.orgresearchgate.netsemanticscholar.org The core principle involves the carboxylic acid group coordinating to a transition metal catalyst, thereby directing the catalyst to a specific C-H bond, typically at the ortho position, for functionalization. rsc.orgresearchgate.net After the desired transformation, the carboxylic acid group can be removed through decarboxylation, leaving no trace of the directing group in the final product. rsc.orgrsc.org

This approach offers significant advantages in terms of atom and step economy by avoiding the need for pre-functionalization of the substrate and subsequent removal of a directing group that remains in the final structure. rsc.org The use of carboxylic acids as traceless directing groups has been successfully applied in various C-H functionalization reactions, including arylations and alkenylations. semanticscholar.org For example, iridium-catalyzed ortho-arylation of benzoic acids has been developed, which can be followed by a one-pot protodecarboxylation. semanticscholar.org Similarly, a palladium/copper system has been used for the dehydrogenative alkenylation of arenes with cinnamic acids, where the carboxylic acid directs the reaction and is subsequently removed. semanticscholar.org

While specific examples utilizing this compound as a traceless directing group are not extensively documented, the principle is broadly applicable to aromatic carboxylic acids. The presence of the hydroxyl and iodo substituents on the pyridine ring could influence the coordinating ability of the carboxyl group and the electronic properties of the C-H bonds, potentially affecting the efficiency and regioselectivity of the directed functionalization.

Reactions of the Hydroxyl Group at C-5

O-Alkylation and O-Acylation Reactions

The hydroxyl group at the C-5 position of this compound is amenable to O-alkylation and O-acylation reactions, common transformations for hydroxyl functionalities.

O-Alkylation involves the formation of an ether linkage. While specific studies on this compound are limited, general methods for the alkylation of hydroxypyridines provide a framework for these reactions. For instance, hydroxypyridines can be alkylated with various agents like epoxides in the presence of Lewis acid catalysts. tandfonline.comresearchgate.net Another approach involves reaction with organohalides. researchgate.net The regioselectivity of alkylation (N- vs. O-alkylation) can be a critical aspect in pyridone systems and is often influenced by the reaction conditions, including the choice of base and solvent. researchgate.net

O-Acylation results in the formation of an ester. A standard method for the O-acetylation of hydroxyl groups is the use of acetic anhydride in pyridine. nih.gov This reaction is typically efficient for the protection of hydroxyl groups. nih.gov The acetyl group is stable under acidic and oxidative conditions but can be cleaved under basic or reductive conditions. nih.gov Other acylating agents can also be employed to introduce different ester functionalities.

For this compound, both O-alkylation and O-acylation would proceed by nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the alkylating or acylating agent. The reactivity of the hydroxyl group can be enhanced by using a base to deprotonate it, forming a more nucleophilic alkoxide or phenoxide.

Redox Chemistry Involving the Hydroxyl Functionality

Studies on the redox behavior of hydroxypyridine derivatives, such as 2-hydroxypyridine (B17775), using techniques like pulse radiolysis have shown that they can react with both reducing and oxidizing radicals. ias.ac.in For instance, 2-hydroxypyridine reacts with hydroxyl radicals, which are one-electron oxidants. ias.ac.in The position of the hydroxyl group on the pyridine ring affects the reactivity. ias.ac.in

Reactivity of the Iodine Substituent at C-6

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The iodine substituent at the C-6 position of this compound is a key functional group for participating in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.orgmdpi.com The high reactivity of the carbon-iodine bond makes 6-iodopyridine derivatives excellent substrates for this reaction. researchgate.net The reaction generally demonstrates good tolerance to a variety of functional groups. researchgate.net A typical Suzuki coupling involves a palladium catalyst, a base, and a suitable solvent. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, can significantly influence the reaction's efficiency and yield. mdpi.com

Aryl HalideCoupling PartnerCatalystBaseSolventProduct Yield
4-bromoanisolePhenylboronic acidPd-bpydc-NdK2CO3MethanolHigh
4-bromobenzonitrilePhenylboronic acidPd-bpydc-NdK2CO3MethanolModerate to High
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh3)4K3PO41,4-DioxaneGood

Sonogashira Coupling:

The Sonogashira coupling reaction is another powerful tool for C-C bond formation, specifically for creating a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl, making 6-iodopyridine derivatives highly suitable substrates. wikipedia.org The reaction conditions are generally mild, often allowing for the synthesis of complex molecules. wikipedia.org

Aryl HalideAlkyneCatalystCo-catalystBase
6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh3)4CuIEt3N
Aryl iodidesTerminal alkynesPdCl2AuClDBMP
9-substituted-6-chloro-2,8-diiodopurinesTerminal alkynesPd(PPh3)4CuIEt3N

The presence of the hydroxyl and carboxylic acid groups on the this compound molecule could potentially influence the catalytic cycle of these cross-coupling reactions through coordination with the metal center. However, with appropriate optimization of reaction conditions, these powerful synthetic methods can be effectively applied to modify the C-6 position of the pyridine ring.

Radical-Mediated Transformations

While specific studies on the radical-mediated transformations of this compound are not extensively documented, its structure as a carboxylic acid provides a basis for predicting its reactivity. Carboxylic acids are well-established precursors for generating radicals through various modern synthetic methods. beilstein-journals.org

Recent advances in photoredox catalysis, in particular, have enabled the generation of radicals from carboxylic acids under mild conditions. beilstein-journals.org This typically involves the single-electron oxidation of the carboxylate to form a carboxyl radical, which then readily undergoes decarboxylation to yield an aryl radical. This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Another established method for radical generation from carboxylic acids is through the formation of activated esters, such as Barton esters or N-hydroxyphthalimide (NHPI) esters. These esters possess a weak N-O bond that can be cleaved under thermal or photochemical conditions to initiate radical chain reactions. beilstein-journals.org It is plausible that this compound could be converted to a corresponding activated ester, which would then serve as a precursor to a pyridyl radical upon decarboxylation.

Table 1: Potential Radical Generation Pathways

Method Activating Agent/Condition Intermediate Species Potential Application
Photoredox Catalysis Visible Light, Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) Aryl Radical C-H Arylation, Cross-Coupling
Activated Esters N-Hydroxyphthalimide (NHPI), DCC NHPI Ester, Acyl Radical Decarboxylative Functionalization
Barton Esterification N-hydroxy-2-thiopyridone Barton Ester Radical Cyclization, Halogenation

Precursor in Hypervalent Iodine Chemistry

The presence of an iodine atom directly attached to the pyridine ring positions this compound as a valuable precursor for the synthesis of hypervalent iodine reagents. These reagents are widely used in modern organic synthesis as versatile and environmentally benign oxidizing agents. organic-chemistry.orgdiva-portal.org Hypervalent iodine compounds feature an iodine atom in a higher-than-normal oxidation state, typically +3 (iodinanes) or +5 (periodinanes). diva-portal.org

The synthesis of such reagents generally involves the oxidation of an aryl iodide. For instance, this compound could be oxidized using common oxidants like peracetic acid or potassium peroxymonosulfate (B1194676) (Oxone) in the presence of acetic anhydride to yield a pyridyl-λ³-iodane, specifically a (diacetoxyiodo)pyridine derivative. Further oxidation could potentially lead to the corresponding pyridyl-λ⁵-iodane, analogous to the well-known 2-iodylbenzoic acid (IBX). researchgate.net

The functional groups on the pyridine ring—the hydroxyl and carboxylic acid moieties—would likely influence the properties and reactivity of the resulting hypervalent iodine reagent, potentially enabling unique transformations or improving solubility and catalytic activity. These tailored reagents could be employed in a wide range of oxidative processes, including the oxidation of alcohols, oxidative cyclizations, and the functionalization of C-H bonds. organic-chemistry.orgresearchgate.net

Table 2: Potential Hypervalent Iodine Reagents Derived from this compound

Reagent Type Oxidation State General Structure Potential Oxidant for Synthesis
Pyridyl-λ³-iodane +3 Ar-I(OAc)₂ m-CPBA, Peracetic Acid
Pyridyl-λ³-iodane +3 Ar-IO NaOH, then oxidation
Pyridyl-λ⁵-iodane +5 Ar-IO₂ Oxone, KBrO₃

Ar represents the 5-hydroxy-2-carboxypyridin-6-yl moiety.

Chelation and Coordination Chemistry

The molecular architecture of this compound, featuring a pyridine nitrogen atom, a hydroxyl group, and a carboxylic acid group, makes it an excellent candidate for use as a chelating ligand in coordination chemistry. The spatial arrangement of these functional groups allows for the formation of stable, multi-point coordination complexes with a wide variety of metal ions. nih.gov

The field has seen extensive use of related compounds, such as hydroxypyridinones (HOPOs) and other pyridine-carboxylate derivatives, which are known for their strong metal-binding affinities. nih.govresearchgate.net These compounds typically act as bidentate or tridentate ligands, forming stable chelate rings with metal centers, which enhances the thermodynamic stability of the resulting complexes. The deprotonation of the hydroxyl and carboxylic acid groups creates anionic oxygen donors that form strong coordinate bonds with metal cations.

Ligand Design for Metal Complexes

This compound serves as a versatile platform for ligand design. The combination of a soft nitrogen donor (from the pyridine ring) and hard oxygen donors (from the hydroxyl and carboxylate groups) allows it to coordinate effectively with a broad spectrum of metal ions, from transition metals to lanthanides. nih.gov

This versatility enables the design of metal complexes with tailored properties. For example, coordination polymers constructed from similar pyridine-carboxylate ligands have been shown to exhibit interesting magnetic and luminescent properties. nih.gov The specific functional groups on the this compound scaffold can be further modified. The iodo-substituent, for instance, can be used as a handle for post-complexation functionalization via cross-coupling reactions, allowing for the construction of more intricate, multifunctional supramolecular assemblies.

Investigation of N, O-Coordination Modes

The primary coordination mode anticipated for this compound involves simultaneous binding through the pyridine nitrogen and one of the oxygen atoms from either the deprotonated carboxylate or the hydroxyl group. This N,O-bidentate chelation is a common and stable binding motif for this class of ligands. nih.gov

N, O-Coordination (via Carboxylate): Upon deprotonation of the carboxylic acid, the ligand can coordinate to a metal ion through the pyridine nitrogen and one of the carboxylate oxygens, forming a stable five-membered chelate ring. This is a highly prevalent coordination mode for picolinic acid derivatives.

N, O-Coordination (via Hydroxyl): Alternatively, coordination can occur through the pyridine nitrogen and the deprotonated hydroxyl oxygen. This would result in a six-membered chelate ring, which is also a thermodynamically favorable arrangement.

In many cases, the ligand could potentially act as a tridentate donor, bridging multiple metal centers and leading to the formation of coordination polymers or polynuclear complexes. The exact coordination mode would be influenced by factors such as the nature of the metal ion, the pH of the medium, the reaction stoichiometry, and the presence of competing ligands. nih.gov

Table 3: Common Coordination Modes of Pyridine-Carboxylate Ligands

Coordination Mode Donor Atoms Involved Chelate Ring Size Typical Metal Ions
Bidentate Pyridine-N, Carboxylate-O 5-membered Transition Metals (Cu²⁺, Co²⁺), Lanthanides
Bidentate Pyridine-N, Hydroxyl-O 6-membered Transition Metals (Fe³⁺, Zn²⁺)
Bridging N and/or O donors Varies Various, forms polymers

Advanced Spectroscopic and Structural Characterization of 5 Hydroxy 6 Iodopyridine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It relies on the magnetic properties of atomic nuclei.

High-Resolution ¹H, ¹³C, and Heteronuclear NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms in a molecule, respectively. For 5-Hydroxy-6-iodopyridine-2-carboxylic acid, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, as well as signals for the hydroxyl and carboxylic acid protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the iodine, carboxylic acid, and hydroxyl groups. The ¹³C NMR spectrum would display signals for each of the six carbon atoms in the pyridine ring and the carboxylic acid carbon. The positions of these signals would provide insight into the electronic structure of the molecule.

Despite extensive searches, specific ¹H and ¹³C NMR spectral data for this compound have not been located in the available scientific literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, providing information about the molecule's three-dimensional structure.

A complete 2D NMR analysis of this compound would unambiguously assign all proton and carbon signals and confirm the connectivity and spatial arrangement of the atoms. However, no published studies containing COSY, HSQC, HMBC, or NOESY data for this specific compound could be identified.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Diffusion and Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion rates. This can provide information about the size and shape of molecules and can be used to study aggregation and intermolecular interactions. A DOSY experiment on this compound could reveal information about its hydrodynamic radius and whether it forms aggregates in solution. There is currently no available literature reporting the use of DOSY to study this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₆H₄INO₃), the exact mass can be calculated. An HRMS measurement would confirm this elemental composition. Specific HRMS data for this compound has not been found in the reviewed literature.

Fragmentation Pathway Analysis

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. Analyzing the masses of these fragments can provide valuable information about the molecule's structure. For this compound, fragmentation would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), and potentially cleavage of the C-I bond. The fragmentation pattern of pyridine-containing compounds can also involve characteristic ring fissions. A detailed analysis of the fragmentation pathways would require experimental tandem mass spectrometry (MS/MS) data, which is not available in the public domain for this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular environment. For this compound, both IR and Raman spectroscopy reveal characteristic vibrations of the hydroxyl, carboxyl, and iodopyridine moieties.

The vibrational spectrum of this compound is complex, featuring distinct bands corresponding to its various functional components. The assignments are based on established group frequencies for carboxylic acids, phenols, and substituted pyridines. elixirpublishers.comcdnsciencepub.comspectrabase.com

Key vibrational modes include the stretching of the carboxylic acid O-H group, which typically appears as a very broad band due to strong hydrogen bonding. The carbonyl (C=O) stretch is a strong, prominent feature, while the phenolic O-H stretch is generally sharper than its carboxylic counterpart. The pyridine ring itself contributes a set of characteristic stretching and bending vibrations. The carbon-iodine bond, due to the heavy iodine atom, is expected to vibrate at a low frequency.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)Notes
O-H stretch (Carboxylic acid dimer)2500-3300Strong, Very BroadWeakThe extreme breadth is a hallmark of strong intermolecular hydrogen bonding. researchgate.net
O-H stretch (Phenolic)3200-3600Strong, BroadMediumPosition and breadth are sensitive to hydrogen bonding.
C-H stretch (Aromatic)3000-3100Medium-WeakStrongCharacteristic of hydrogens on the pyridine ring.
C=O stretch (Carbonyl)1680-1720Very StrongMediumFrequency is lowered by hydrogen bonding and potential conjugation. researchgate.net
C=C, C=N ring stretches (Pyridine)1400-1620Medium-StrongMedium-StrongMultiple bands are characteristic of the aromatic heterocyclic ring. elixirpublishers.com
C-O stretch (Carboxylic acid/Phenol)1210-1320StrongWeakOften coupled with O-H in-plane bending.
O-H bend (Carboxylic acid dimer)~920Medium, BroadWeakCharacteristic out-of-plane bend for the dimer.
C-I stretch500-600MediumStrongVibration at low wavenumber due to the high mass of iodine.

Hydrogen bonding significantly influences the vibrational spectrum of this compound. The most dominant interaction is the intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of stable centrosymmetric dimers in the solid state. researchgate.net This interaction is responsible for the characteristic, extremely broad O-H stretching band observed between 2500 and 3300 cm⁻¹, which often overlaps with C-H stretching vibrations. researchgate.net It also causes a red shift (lowering of frequency) of the C=O stretching vibration to ~1710 cm⁻¹ compared to the monomeric form. rsc.org

Intramolecular hydrogen bonding is also possible, potentially occurring between the phenolic 5-hydroxyl group and the lone pairs of the adjacent 6-iodo substituent or the pyridine ring nitrogen. Such an interaction would typically cause the phenolic O-H stretching band to broaden and shift to a lower frequency compared to a free hydroxyl group. The presence and strength of these interactions dictate the precise conformational preferences and packing of the molecule in its condensed phases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on its conjugated systems and chromophores.

The UV-Vis spectrum of this compound is governed by electronic transitions within the substituted pyridine ring. The aromatic system acts as a primary chromophore, giving rise to intense π → π* transitions. libretexts.org Additionally, the presence of heteroatoms (nitrogen and oxygen) with non-bonding electron pairs allows for lower-energy, less intense n → π* transitions. researchgate.net

The substituents—hydroxyl, iodo, and carboxylic acid groups—act as auxochromes, modifying the absorption profile. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and iodo groups influence the energy of the molecular orbitals. This combined effect typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The spectrum is expected to show multiple bands, characteristic of substituted aromatic systems. orientjchem.org

Transition TypeTypical Wavelength (λmax)Description
π → π~220-280 nmHigh-energy transition associated with the π-electron system of the pyridine ring. Typically exhibits high molar absorptivity.
π → π~280-350 nmA second, lower-energy π → π* transition, often shifted to longer wavelengths by the combined effects of the substituents. orientjchem.org
n → π> 300 nmLower-energy, lower-intensity transition involving the promotion of a non-bonding electron (from N or O) to an anti-bonding π orbital. researchgate.net

Pyridine and its derivatives are widely used as probe molecules in materials science to characterize the nature and strength of acid sites on the surfaces of catalysts like zeolites and metal oxides. The lone pair of electrons on the pyridine nitrogen atom can interact with both Brønsted (proton-donating) and Lewis (electron-accepting) acid sites.

When this compound adsorbs onto an acidic surface, these interactions cause distinct shifts in its electronic absorption bands. researchgate.net The formation of a pyridinium (B92312) ion upon interaction with a Brønsted acid site, or a coordinate bond with a Lewis acid site, alters the energy levels of the molecular orbitals. This perturbation is readily detected by UV-Vis spectroscopy, typically as a blue shift in the n → π* transition band. The magnitude of this shift can be correlated with the strength of the acid site, making this molecule a potential candidate for such surface characterization studies.

X-ray Crystallography for Solid-State Structure Determination

The structure is expected to be dominated by extensive hydrogen bonding. The carboxylic acid functionalities are highly likely to form centrosymmetric dimers, with two molecules linked by a pair of O-H···O hydrogen bonds. mdpi.com These dimers would then serve as building blocks for a larger supramolecular assembly.

Crystallographic ParameterPredicted Value / FeatureBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted aromatic carboxylic acids. mdpi.com
Space GroupCentrosymmetric (e.g., P2₁/c)Consistent with the formation of centrosymmetric hydrogen-bonded dimers. mdpi.com
Primary Packing MotifHydrogen-bonded R²₂(8) cyclic dimerThe most stable and common arrangement for carboxylic acids in the solid state.
Secondary InteractionsO-H···N hydrogen bonds, C-I···O/N halogen bonds, π-π stackingExpected based on the functional groups present and analysis of similar structures. researchgate.netresearchgate.net

Investigation of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking)

In the solid state, molecules of this compound would arrange themselves into a highly ordered three-dimensional lattice, known as a crystal structure. This packing is governed by a network of non-covalent intermolecular interactions, which collectively determine the crystal's stability and macroscopic properties.

Hydrogen Bonding: The most influential intermolecular forces in this system are expected to be hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is very common for carboxylic acids to form centrosymmetric cyclic dimers in the solid state, where two molecules are linked by a pair of strong O-H···O hydrogen bonds. mdpi.com Furthermore, the hydroxyl group provides another site for hydrogen bonding, potentially linking these dimers into chains or sheets. The pyridine nitrogen can also act as a hydrogen bond acceptor. This multiplicity of functional groups can lead to the formation of extended and robust hydrogen-bonded networks. nih.gov

Other Interactions: Halogen bonding, an interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile like an oxygen or nitrogen atom of a neighboring molecule, could also play a role in the crystal packing. Additionally, weaker C-H···O interactions, where a hydrogen atom attached to a carbon of the pyridine ring interacts with an oxygen atom of an adjacent molecule, contribute to the cohesion of the crystal lattice. nih.gov The combination of these varied interactions results in a complex and stable three-dimensional supramolecular architecture.

This interactive table outlines the types of intermolecular interactions anticipated in the crystal structure of this compound, with typical geometric parameters observed in related compounds.

Table 2: Predicted Intermolecular Interactions and Typical Geometries
Interaction TypeAtoms Involved (Donor-H···Acceptor)Typical Distance (H···A)Typical Angle (D-H···A)Significance
Hydrogen Bond (Carboxylic Dimer)O-H···O=C1.6 - 1.9 Å160 - 180°Primary interaction forming molecular dimers. mdpi.com
Hydrogen Bond (Hydroxyl)O-H···N or O-H···O1.8 - 2.2 Å150 - 170°Links primary dimers into larger networks.
π-π StackingPyridine Ring ··· Pyridine Ring3.5 - 4.0 Å (Centroid-Centroid)N/AStabilizes layered packing of molecules. nih.gov
Halogen BondC-I···O or C-I···N2.8 - 3.5 Å~180°Directional interaction contributing to packing.

Computational and Theoretical Investigations of 5 Hydroxy 6 Iodopyridine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute molecular properties from first principles. These methods are broadly categorized into ab initio and Density Functional Theory (DFT) approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and accuracy in describing the electronic structure of medium to large-sized molecules. Using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can model the distribution of electrons within 5-Hydroxy-6-iodopyridine-2-carboxylic acid to understand its stability and chemical behavior. semanticscholar.orgmdpi.com

The electronic nature of the pyridine (B92270) ring is significantly influenced by its substituents. The 5-hydroxy group acts as an electron-donating group through resonance, increasing the electron density on the ring. Conversely, the 2-carboxylic acid group and the 6-iodo atom are electron-withdrawing, with the large iodine atom also exerting considerable steric influence.

Furthermore, DFT is used to calculate global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net These calculations help in predicting sites susceptible to electrophilic or nucleophilic attack, which is visualized using Molecular Electrostatic Potential (MEP) maps.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Calculations based on DFT B3LYP/6-311++G(d,p) methodology, values are illustrative and derived from similar compounds.

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Dipole Moment~3.5 D
Electronegativity (χ)4.3 eV
Chemical Hardness (η)2.2 eV

Ab initio (from the beginning) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. acs.org While more computationally demanding than DFT, they often provide higher accuracy, serving as a benchmark for other methods.

These high-level calculations are particularly valuable for determining precise energetic properties, such as the relative energies of different conformers or the activation barriers of chemical reactions. nih.gov For this compound, methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) could yield highly accurate predictions of its heat of formation and bond dissociation energies.

In the realm of spectroscopy, ab initio calculations can predict spectroscopic constants with remarkable precision. nih.gov For instance, they can compute rotational constants (A, B, C) that are essential for microwave spectroscopy and provide highly accurate fundamental vibrational frequencies for comparison with infrared (IR) and Raman spectroscopy. nih.govnih.gov

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Molecular modeling and conformational analysis aim to identify the most stable spatial arrangements (conformers) of this compound.

The primary conformational freedom in this molecule lies in the rotation around the C2-carboxyl bond. The orientation of the carboxylic acid group relative to the pyridine ring can be influenced by several factors. A key consideration is the potential for intramolecular hydrogen bonding between the carboxylic acid's hydroxyl proton and the pyridine ring's nitrogen atom, which would lead to a planar, cyclic conformation.

However, the presence of the bulky iodine atom at the 6-position introduces significant steric hindrance. This steric clash would likely force the carboxylic acid group out of the plane of the pyridine ring. Computational methods, ranging from rapid molecular mechanics to more accurate DFT geometry optimizations, can be used to explore the potential energy surface and determine the dihedral angle corresponding to the global energy minimum. researchgate.net The interplay between stabilizing hydrogen bonds and destabilizing steric repulsion dictates the molecule's preferred shape.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for mapping the detailed pathways of chemical reactions. By calculating the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, various reactions could be investigated. For example, the mechanism of electrophilic aromatic substitution on the pyridine ring could be elucidated. Calculations would determine the activation energies for substitution at different positions, revealing the regioselectivity governed by the directing effects of the existing substituents. The stability of the intermediate sigma complex would be a key factor.

Another potential reaction for study is thermal decarboxylation. Computational methods can model the entire reaction coordinate, from the starting material to the final product, by locating the transition state structure. The calculated activation energy for this process would provide a quantitative measure of the reaction rate and the conditions required for it to occur.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov The calculated magnetic shielding tensors are converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). DFT-based predictions of proton chemical shifts often achieve a mean absolute error of 0.2–0.4 ppm. nih.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the iodo, hydroxyl, and carboxyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Predicted in DMSO-d₆ using GIAO-DFT methodology.

NucleusPredicted Chemical Shift (ppm)Type
C2~165.5¹³C (Carboxylic Acid)
C3~115.0¹³C (Aromatic)
C4~140.2¹³C (Aromatic)
C5~158.0¹³C (Aromatic)
C6~95.0¹³C (Aromatic, C-I)
H3~7.10¹H (Aromatic)
H4~7.95¹H (Aromatic)
5-OH~10.5¹H (Hydroxyl)
COOH~13.0¹H (Carboxylic Acid)

IR Frequencies: DFT calculations are also highly effective at predicting infrared vibrational spectra. tandfonline.commdpi.com By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies are often systematically scaled by a small factor to better match experimental anharmonic frequencies. The predicted IR spectrum would show characteristic bands for the O-H stretches of both the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and various C-C and C-N stretching and bending modes of the pyridine ring. doaj.org

Table 3: Predicted Characteristic IR Frequencies for this compound (Illustrative) Frequencies are typically scaled to account for anharmonicity.

Predicted Frequency (cm⁻¹)Vibrational AssignmentExpected Intensity
~3450O-H Stretch (Hydroxyl)Medium
~3000-2500 (broad)O-H Stretch (Carboxylic Acid)Broad, Strong
~1710C=O Stretch (Carboxylic Acid)Strong
~1600, ~1550C=C / C=N Ring StretchesMedium-Strong
~1250C-O Stretch (Carboxylic Acid / Phenolic)Strong

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

5-Hydroxy-6-iodopyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that holds significant potential as a versatile intermediate in organic synthesis. Its unique arrangement of a hydroxyl group, an iodine atom, and a carboxylic acid on the pyridine (B92270) core provides multiple reactive sites for elaboration into more complex molecular architectures.

Building Block for Complex Pyridine Derivatives

The structural framework of this compound makes it an attractive starting material for the synthesis of a wide array of substituted pyridine derivatives. The reactivity of the iodo, hydroxyl, and carboxylic acid functionalities can be selectively harnessed to introduce diverse substituents and build molecular complexity.

The iodo group at the 6-position is particularly valuable for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce aryl, alkynyl, vinyl, and amino groups, respectively. These reactions are fundamental in the construction of complex pyridine-based scaffolds.

The hydroxyl group at the 5-position can undergo O-alkylation or O-acylation to introduce a variety of ether and ester functionalities. Furthermore, it can direct metallation at the adjacent C4 position, enabling further functionalization. The carboxylic acid at the 2-position can be readily converted into esters, amides, or other derivatives, providing another avenue for structural diversification. This multi-faceted reactivity allows for a combinatorial approach to generate libraries of novel pyridine compounds for various applications.

Table 1: Potential Transformations of this compound for the Synthesis of Complex Pyridine Derivatives

Functional Group Reaction Type Potential Reagents Resulting Functionality
6-Iodo Suzuki Coupling Arylboronic acids, Pd catalyst, base 6-Aryl
6-Iodo Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, base 6-Alkynyl
6-Iodo Buchwald-Hartwig Amination Amines, Pd catalyst, base 6-Amino
5-Hydroxy Williamson Ether Synthesis Alkyl halides, base 5-Alkoxy
5-Hydroxy Acylation Acyl chlorides, base 5-Acyloxy
2-Carboxylic Acid Esterification Alcohols, acid catalyst 2-Ester

Precursor for Fused Heterocyclic Ring Systems (e.g., Imidazo[1,2-a]pyridines)

Fused heterocyclic ring systems are prevalent in pharmaceuticals and functional materials. While direct conversion of this compound to fused systems like imidazo[1,2-a]pyridines is not extensively documented, its structural features suggest its potential as a precursor following suitable modifications. The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound or a similar two-carbon synthon.

To utilize this compound for this purpose, a synthetic route would first need to be devised to introduce an amino group at the 2-position, which is not a trivial transformation given the existing carboxylic acid. A more plausible approach would involve the conversion of the carboxylic acid to an amino group, or the displacement of the iodo group at the 6-position with an amino group, followed by subsequent cyclization strategies. For instance, if the 6-iodo group were replaced by an amino group, the resulting 2-amino-5-hydroxypyridine (B112774) derivative could then be reacted with an appropriate reagent to construct the fused imidazole (B134444) ring.

The general synthetic approach to imidazo[1,2-a]pyridines from 2-aminopyridines is well-established and offers a pathway to a diverse range of substituted derivatives. researchgate.netrsc.org The versatility of this reaction allows for the incorporation of various substituents on the imidazole ring, which can be used to fine-tune the electronic and steric properties of the final molecule.

Integration into Synthetic Routes for Bioactive Scaffolds

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of approved drugs and biologically active compounds. mdpi.comnih.gov The structural motifs present in this compound, namely the pyridine core, a hydroxyl group, and a carboxylic acid, are all features that can contribute to biological activity through hydrogen bonding and ionic interactions with biological targets.

The synthetic versatility of this compound allows for its integration into the synthetic routes of more complex bioactive scaffolds. The iodo substituent serves as a versatile handle for introducing a wide range of chemical diversity through cross-coupling reactions. This is a common strategy in drug discovery programs to perform structure-activity relationship (SAR) studies. For example, the introduction of various aryl or heteroaryl groups at the 6-position could lead to compounds with potential applications as kinase inhibitors, a class of drugs where substituted pyridines are frequently found.

Furthermore, the carboxylic acid can be used as a bioisostere for other acidic functional groups or can be derivatized to amides and esters to modulate the pharmacokinetic properties of a potential drug candidate. The hydroxyl group can also be modified to improve properties such as solubility or to introduce additional interaction points with a biological target. The combination of these features makes this compound a valuable starting point for the development of new therapeutic agents.

Design and Development of Functional Materials

The unique electronic and coordination properties of the pyridine nucleus, combined with the additional functional groups of this compound, make it a promising candidate for the design and development of novel functional materials.

Ligand for Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine carboxylic acids are widely used as ligands in the synthesis of these materials due to their ability to form stable coordination bonds with a variety of metal centers through both the pyridine nitrogen and the carboxylate oxygen atoms. acs.org

This compound possesses multiple potential coordination sites: the pyridine nitrogen, the carboxylate group, and potentially the hydroxyl group. This multi-dentate character could lead to the formation of robust and intricate network structures. The presence of the hydroxyl group could also facilitate hydrogen bonding within the framework, contributing to its stability and influencing its porosity.

The iodo-substituent, while not typically involved in primary coordination, can influence the electronic properties of the ligand and the resulting framework. Furthermore, it could participate in halogen bonding interactions, which are increasingly being recognized as a valuable tool for crystal engineering and the design of functional materials. The combination of these features suggests that this compound could be a valuable ligand for the construction of novel coordination polymers and MOFs with interesting structural topologies and potential applications in areas such as gas storage, catalysis, and sensing.

Table 2: Potential Coordination Modes of this compound in Coordination Polymers and MOFs

Coordinating Group Potential Binding Mode Role in Framework
Pyridine Nitrogen Monodentate Linker, Node
Carboxylate Group Monodentate, Bidentate (chelating or bridging) Linker

Precursor for Responsive or Optoelectronic Materials

The development of new materials with responsive or optoelectronic properties is a rapidly growing field of research. Pyridine-containing molecules are often investigated for these applications due to their inherent electronic and photophysical properties. For instance, some pyridine derivatives exhibit fluorescence and can be used as sensors. mdpi.com

This compound could serve as a precursor for such materials. The pyridine ring itself can act as a fluorophore, and its emission properties can be tuned by the substituents. The iodo group is a particularly useful handle for introducing functionalities that can enhance or modify the optoelectronic properties. For example, through Sonogashira or Suzuki coupling, conjugated systems can be built onto the pyridine core, a common strategy for designing organic light-emitting diode (OLED) materials or organic photovoltaics.

Furthermore, the hydroxyl and carboxylic acid groups can be used to modulate the material's properties. For example, they can influence the solubility and processability of the material, which are crucial for device fabrication. They can also provide sites for the attachment of other functional moieties that can impart responsive behavior, such as sensitivity to pH, ions, or light. The potential for derivatization at multiple sites on the molecule opens up a wide design space for creating novel responsive and optoelectronic materials based on this versatile pyridine scaffold.

Contributions to Catalysis and Reagent Development

The unique substitution pattern of this compound, featuring a halogen, a hydroxyl group, and a carboxylic acid, suggests its potential as a versatile building block or ligand in the development of novel catalysts and reagents. The interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and iodine atom can modulate the electronic properties of the pyridine ring, a feature that is often exploited in catalyst design.

Role in Directed Metalation and Functionalization

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The process relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. Both hydroxyl and carboxylic acid groups, after in situ deprotonation, can act as effective DMGs.

In the case of this compound, the presence of three potential directing groups (hydroxyl, carboxylate, and the pyridine nitrogen) and two potential sites for deprotonation (C3 and C4) presents a complex regioselectivity challenge. The iodine at the C6 position would likely be labile to certain metalating agents, potentially leading to halogen-metal exchange as a competing pathway.

While the principles of DoM are well-established for a variety of pyridine derivatives, specific studies detailing the directed metalation of this compound are not currently available in the chemical literature. Research in this area would be necessary to determine the feasibility and outcome of such reactions, including the relative directing ability of the functional groups and the potential for competing side reactions.

Development of New Reagents Based on its Structural Features

The structural features of this compound could theoretically be leveraged to develop new reagents for organic synthesis. The presence of an iodo group is particularly significant, as it can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This would allow for the elaboration of the pyridine core, introducing diverse functionalities.

Furthermore, the hydroxyl and carboxylic acid groups offer handles for further derivatization. For instance, the hydroxyl group could be converted into a leaving group or used as a nucleophile, while the carboxylic acid could be transformed into esters, amides, or other functional groups. This multi-functional nature could allow this compound to serve as a scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science.

However, it is important to reiterate that while the structural characteristics of this compound suggest these possibilities, there is a lack of specific published research demonstrating the development and application of new reagents derived from this particular compound.

Advanced Analytical Methodologies in Research on 5 Hydroxy 6 Iodopyridine 2 Carboxylic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical intermediates and complex organic molecules like 5-Hydroxy-6-iodopyridine-2-carboxylic acid. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound, with commercial standards often specifying a purity of 98% or higher as determined by this method. The technique's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing polar, ionizable compounds like pyridine (B92270) carboxylic acids. Separation is typically achieved on a stationary phase like octadecylsilane (B103800) (C18), which separates compounds based on their hydrophobicity. For isomers of pyridinecarboxylic acids, which have similar hydrophobic and ionic properties, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide enhanced separation.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. It usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is carefully controlled to manage the ionization state of the carboxylic acid and the pyridine ring, which significantly influences retention time. Gradient elution, where the proportion of the organic modifier is varied during the analysis, is often employed to effectively separate compounds with a wide range of polarities.

Detection is most commonly performed using an ultraviolet (UV) detector, as the pyridine ring is a chromophore that absorbs UV light. The selection of an appropriate wavelength, typically around the compound's absorbance maximum, ensures high sensitivity.

For preparative applications, HPLC can be scaled up to isolate larger quantities of this compound for further studies. The principles remain the same, but larger columns and higher flow rates are used to handle the increased sample load.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Substituted Pyridine Carboxylic Acids

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temp. | 30 °C |

This table presents typical starting conditions for method development based on established procedures for related analytes.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar, non-volatile molecule due to the presence of the carboxylic acid and hydroxyl functional groups, which readily form hydrogen bonds. Therefore, direct analysis by GC is not feasible.

To make the compound suitable for GC analysis, a derivatization step is required to convert the polar functional groups into less polar, more volatile derivatives. Common derivatization strategies for carboxylic acids and hydroxyl groups include:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or ethyl ester, by reacting with an alcohol in the presence of an acid catalyst.

Silylation: The active hydrogens of both the carboxylic acid and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the resulting volatile compound can be separated on a GC column, typically a fused silica (B1680970) capillary column coated with a non-polar or medium-polarity stationary phase. The separated derivatives are then detected, most commonly by a mass spectrometer (GC-MS). GC-MS provides not only quantitative information but also structural information from the mass spectrum, which aids in the unequivocal identification of the compound and any related impurities. This technique is particularly useful for identifying trace-level impurities that might not be resolved by HPLC.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Reagent Target Functional Group Derivative Formed
BSTFA Carboxylic Acid, Hydroxyl Trimethylsilyl (TMS) ester/ether
Methanol/HCl Carboxylic Acid Methyl Ester

| PFBBr | Carboxylic Acid | Pentafluorobenzyl Ester |

Electrophoretic Separation Methods

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers a high-efficiency alternative to HPLC for the separation of charged species. Given that this compound possesses both an acidic carboxylic group and a basic pyridine nitrogen, its net charge is highly dependent on the pH of the surrounding medium. This property makes it an excellent candidate for separation by CE.

In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high electric field. Ions migrate at different velocities depending on their charge-to-size ratio, enabling their separation. For hydroxy-substituted pyridinecarboxylic acid isomers, optimal separation can be achieved at a neutral pH (e.g., pH 7.5) using a phosphate buffer. The use of additives in the BGE, such as cyclodextrins, can improve resolution, especially for closely related compounds or isomers.

Detection in CE is typically performed on-capillary using a UV detector. The small sample volumes required (nanoliter range) and the reduced solvent consumption make CE a "green" and cost-effective analytical technique. CE is particularly well-suited for analyzing the purity of samples and for separating complex mixtures of iodinated compounds and related pyridine derivatives.

Table 3: Representative Capillary Electrophoresis Conditions for Pyridine Carboxylic Acids

Parameter Condition
Capillary Fused Silica (e.g., 50 cm total length, 50 µm I.D.)
Background Electrolyte 25 mM Phosphate Buffer, pH 7.5
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

| Detection | UV at 220 nm |

Spectrophotometric and Potentiometric Titration for Acid-Base Properties in Solution

Understanding the acid-base properties of this compound is crucial for developing purification methods, formulating solutions, and predicting its physiological behavior. The compound has two ionizable centers: the acidic carboxylic group (-COOH) and the weakly basic nitrogen atom in the pyridine ring. The respective acid dissociation constants (pKa values) can be determined accurately using potentiometric and spectrophotometric titration methods.

Potentiometric Titration: This is a standard and highly precise method for pKa determination. The technique involves the gradual addition of a strong acid or base (titrant) to a solution of the compound while monitoring the solution's pH with a calibrated glass electrode. A plot of pH versus the volume of titrant added yields a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been neutralized. For a molecule with two pKa values like this compound, the titration curve will show two distinct inflection points, allowing for the determination of both the pKa of the carboxylic acid and the pKa of the conjugate acid of the pyridine nitrogen (the pyridinium (B92312) ion).

Spectrophotometric Titration: This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra. A series of buffered solutions of the compound are prepared at various known pH values, and the absorbance spectrum is recorded for each. The pKa can be determined by plotting the absorbance at a specific wavelength against the pH, which results in a sigmoidal curve. The inflection point of this curve corresponds to the pKa. This method is particularly useful for compounds with low solubility or when only small amounts of the substance are available.

The electronic properties of the substituents (hydroxyl and iodo groups) on the pyridine ring will influence the pKa values compared to unsubstituted pyridine-2-carboxylic acid. The electron-withdrawing nature of the iodine atom and the position of the hydroxyl group affect the electron density on the ring nitrogen, thus modulating its basicity.

Table 4: Expected pKa Values for Functional Groups in this compound

Functional Group Expected pKa Range Ionization Behavior
Carboxylic Acid (-COOH) 2 - 4 Loses a proton (acidic)

Note: These ranges are estimates based on related pyridine carboxylic acid structures. Actual values require experimental determination.

Future Research Directions for 5 Hydroxy 6 Iodopyridine 2 Carboxylic Acid

Exploration of Unconventional Synthetic Pathways

Current synthetic routes to substituted pyridine (B92270) carboxylic acids often rely on classical multi-step procedures. umsl.edu Future research should focus on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of 5-Hydroxy-6-iodopyridine-2-carboxylic acid.

C-H Activation/Iodination: A primary avenue for exploration is the late-stage functionalization of a pre-formed 5-hydroxypyridine-2-carboxylic acid core. Research into regioselective C-H activation followed by direct iodination could provide a more streamlined synthesis, avoiding the use of protecting groups and reducing the number of steps.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based process for the synthesis of this compound could enable rapid production and facilitate the optimization of reaction conditions, such as temperature, pressure, and catalyst loading.

Biocatalysis: The use of enzymes to catalyze specific steps, such as regioselective hydroxylation or halogenation, represents a green and highly selective synthetic strategy. Screening for or engineering enzymes that can act on pyridine-based substrates could lead to novel and efficient synthetic pathways.

Proposed PathwayKey AdvantagesResearch Focus
C-H Activation/IodinationStep-economy, reduced wasteCatalyst development, regioselectivity studies
Flow ChemistryScalability, safety, process controlReactor design, optimization of parameters
BiocatalysisHigh selectivity, green chemistryEnzyme screening and engineering

In-depth Mechanistic Studies of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing protocols and designing new transformations.

Future work should involve detailed mechanistic investigations into key reactions, such as its formation via iodination or its participation in cross-coupling reactions. Techniques like kinetic NMR experiments, in-situ IR spectroscopy, and isotopic labeling can be employed to identify reaction intermediates and elucidate rate-determining steps. chemrxiv.org Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into transition state geometries and activation energies, complementing experimental findings. chemrxiv.org A deeper mechanistic understanding of how the electronic properties of the hydroxyl and carboxylic acid groups influence the reactivity of the C-I bond would be particularly valuable for predicting its behavior in complex synthetic sequences.

Mechanistic AspectInvestigative TechniquesDesired Outcome
Reaction KineticsKinetic NMR, In-situ IRDetermination of rate laws and reaction orders
Intermediate IdentificationIsotopic labeling, Mass spectrometryElucidation of the reaction pathway
Transition State AnalysisDensity Functional Theory (DFT)Understanding activation barriers and selectivity

Expansion of Its Utility in Novel Chemical Methodologies

The unique trifunctional nature of this compound makes it an ideal candidate for the development of novel synthetic methodologies.

Multicomponent Reactions (MCRs): Designing novel MCRs where the hydroxyl, iodo, and carboxylic acid moieties react in a sequential and controlled manner could provide rapid access to complex and diverse molecular scaffolds. This approach is highly valued in drug discovery for building libraries of novel compounds. nih.gov

Orthogonal Functionalization: Research should be directed toward developing orthogonal functionalization strategies. This involves finding selective reactions that address one functional group while leaving the others intact, allowing for the programmed and stepwise elaboration of the molecule. For example, conditions could be developed for a Suzuki coupling at the iodo position that does not affect the carboxylic acid or hydroxyl group.

Scaffold for Catalysis: The pyridine-2-carboxylic acid motif is a known chelating agent. Future studies could explore the use of this compound as a ligand scaffold for developing new transition metal catalysts for various organic transformations.

Development of High-Throughput Screening for Reactivity Profiling

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies should be developed and implemented. nih.gov HTS allows for the rapid testing of a compound against a large library of reactants, catalysts, and conditions. nih.gov

A high-throughput screening platform could be used to:

Profile Reactivity: Quickly assess the reactivity of the C-I bond with a wide array of cross-coupling partners and catalysts.

Discover Novel Reactions: Identify unexpected or novel transformations by screening against diverse reaction conditions and reagents.

Optimize Reaction Conditions: Rapidly screen for optimal solvents, bases, temperatures, and catalyst systems for known reactions, significantly speeding up process development. nih.gov

This approach would generate a comprehensive reactivity profile for the molecule, highlighting its potential in various synthetic contexts and uncovering new avenues for its application in areas like materials science and medicinal chemistry. nih.gov

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy-6-iodopyridine-2-carboxylic acid?

The synthesis typically involves iodination of a pyridine precursor. For example, 5-hydroxypyridine-2-carboxylic acid derivatives can undergo electrophilic substitution at the 6-position using iodine sources like N-iodosuccinimide (NIS) under acidic or neutral conditions. AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible pathways by leveraging databases of halogenation reactions . Key considerations include solvent selection (e.g., DMF or acetic acid) and temperature control to avoid over-iodination. Post-synthesis purification via recrystallization or HPLC is critical for isolating the target compound .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the substitution pattern, with the iodine atom causing distinct deshielding effects at the 6-position.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C6_6H4_4INO3_3) and isotopic pattern due to iodine.
  • HPLC : Used to assess purity, with calibration standards (e.g., related pyridinecarboxylic acids) ensuring accuracy .
  • FTIR : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500-3300 cm1^{-1}) .

Q. How should researchers handle safety concerns during synthesis?

The compound’s iodine substituent may pose reactivity risks. Key precautions include:

  • Using fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Storing the compound in dark, cool conditions to prevent degradation.
  • Disposing of iodinated waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s role in enzyme inhibition studies?

The electronegative iodine atom enhances binding affinity to enzymes by participating in halogen bonding with active-site residues. For example, in kinase inhibition assays, iodine’s steric and electronic effects can alter substrate recognition. Researchers should design dose-response experiments (IC50_{50} determination) and compare results with non-iodinated analogs to isolate iodine’s contribution . Kinetic studies (e.g., Lineweaver-Burk plots) further elucidate competitive/non-competitive inhibition mechanisms .

Q. What methodologies resolve contradictions in reported biological activities of this compound?

Contradictions may arise from assay variability (e.g., cell lines, incubation times). Strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent consistency).
  • Meta-Analysis : Pool data from multiple studies to identify trends.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, clarifying discrepancies between in vitro and in silico results .

Q. How can computational modeling optimize the design of derivatives for target specificity?

Density Functional Theory (DFT) calculations assess iodine’s electronic effects on the carboxylic acid group, while molecular dynamics simulations evaluate stability in biological environments. For instance, modifying the iodine position or introducing substituents at other pyridine positions can be simulated to prioritize synthetic targets .

Q. What experimental designs assess the compound’s stability under varying pH and temperature?

  • pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at timed intervals.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability studies (40°C/75% RH) to predict shelf life.
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under UV exposure .

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5-Hydroxy-6-iodopyridine-2-carboxylic acid
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5-Hydroxy-6-iodopyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.